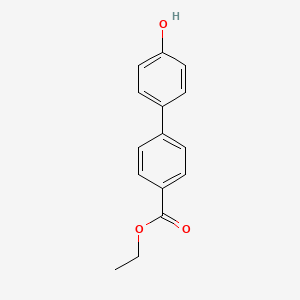

Ethyl 4'-hydroxy-4-biphenylcarboxylate

説明

The exact mass of the compound Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 4-(4-hydroxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXQIMAAEMCZLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398771 | |

| Record name | Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50670-76-3 | |

| Record name | Ethyl 4-(4-hydroxyphenyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050670763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4'-hydroxy-4-biphenylcarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-(4-hydroxyphenyl)benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4LZS45VEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of Ethyl 4'-hydroxy-4-biphenylcarboxylate

An In-depth Technical Guide to the Physical Properties of Ethyl 4'-hydroxy-4-biphenylcarboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 50670-76-3) is a pivotal organic compound characterized by a biphenyl scaffold, a structure that imparts both stability and unique reactivity.[1] As a key intermediate and active ingredient, it finds extensive application in pharmaceuticals, polymer chemistry, and cosmetics.[1] In drug development, it serves as a foundational component in the synthesis of novel anti-inflammatory and hormonal pathway modulators.[1] Its utility in polymer science is marked by its ability to enhance thermal stability and UV resistance in specialty polymers.[1] Furthermore, its antioxidant and UV-filtering properties make it a valuable addition to cosmetic formulations.[1]

A comprehensive understanding of the physical properties of this compound is paramount for its effective application. These properties govern its behavior during synthesis, purification, formulation, and ultimately, its bioavailability and efficacy in final products. This guide provides a detailed examination of the core physical characteristics of this compound, grounded in established experimental protocols and authoritative standards, to support professionals in research and development.

Section 1: Chemical Identity and Core Characteristics

The foundational attributes of a compound are its identity and general physical state. These are summarized below.

| Property | Value | Source(s) |

| CAS Number | 50670-76-3 | [2][3] |

| Molecular Formula | C₁₅H₁₄O₃ | [2][3] |

| Molecular Weight | 242.27 g/mol | [2][3] |

| IUPAC Name | ethyl 4-(4-hydroxyphenyl)benzoate | [4] |

| Synonyms | Ethyl 4'-hydroxybiphenyl-4-carboxylate, 4-(4-Ethoxycarbonylphenyl)phenol | [4] |

| Appearance | White to light yellow solid/powder | [2] |

| Storage | Sealed in a dry place at room temperature | [2] |

Section 2: Thermal Properties

Thermal behavior is critical for determining processing, storage, and stability conditions. The melting point, in particular, is a key indicator of purity.

| Property | Value | Type | Source(s) |

| Melting Point | 142-144 °C (decomposes) | Experimental | [3][5] |

| Boiling Point | 392.0 ± 25.0 °C | Predicted | |

| Density | 1.167 ± 0.06 g/cm³ | Predicted |

Expertise in Practice: Determining Thermal Properties

The melting point is a robust indicator of a compound's purity; impurities typically depress and broaden the melting range. The literature value of 142-144 °C with decomposition suggests that the compound breaks down at its melting point, a critical factor for any process involving heating.[3][5] While the boiling point and density values are based on computational predictions, they provide useful estimates for process modeling in the absence of experimental data.

Protocol 2.1: Melting Point Determination (OECD Guideline 102)

To ensure accuracy and reproducibility, melting point determination should follow standardized methods, such as those outlined in OECD Guideline 102.[6][7][8] Differential Scanning Calorimetry (DSC) is the preferred method for pharmaceutical applications due to its high precision and ability to provide additional thermodynamic data.[9][10][11][12][13]

Step-by-Step Methodology (DSC):

-

Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium, tin) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere. The temperature range should bracket the expected melting point (e.g., 25 °C to 160 °C).

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.[10] The peak area corresponds to the enthalpy of fusion.

Diagram 2.1: Workflow for Melting Point Determination

Caption: Workflow for selecting and performing a melting point analysis.

Section 3: Solubility Profile

Solubility is a critical determinant of a drug's formulation strategy, route of administration, and ultimately, its bioavailability. The presence of both a polar hydroxyl group and a large nonpolar biphenyl structure suggests a nuanced solubility profile for this compound.[1]

| Property | Value | Type | Source(s) |

| pKa | 9.56 ± 0.26 | Predicted | |

| Solubility in DMSO | ≥ 100 mg/mL | Experimental | [14] |

| Aqueous Solubility | Low (Expected) | Qualitative | |

| Organic Solvents | Soluble (Qualitative) | Qualitative | [1] |

| Formulation Solvents | Soluble in systems containing PEG300, Tween-80, Corn Oil | Experimental | [5][15] |

Expertise in Practice: Interpreting Solubility

The predicted pKa of 9.56 suggests the hydroxyl group is weakly acidic, similar to phenol. This implies that the compound's aqueous solubility will increase significantly in basic solutions (pH > 10) due to deprotonation to form the more soluble phenoxide salt.

Protocol 3.1: Water Solubility Determination (OECD Guideline 105)

This guideline provides two primary methods for determining water solubility: the flask method for substances with solubility > 10⁻² g/L and the column elution method for substances with lower solubility.[16][17][18][19] Given the large hydrophobic structure, a preliminary test is advised, but the flask method is a robust starting point.

Step-by-Step Methodology (Flask Method):

-

System Preparation: Add an excess amount of this compound to a known volume of distilled water in a glass-stoppered flask. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 20 °C) for a sufficient duration to reach equilibrium. This may take 24-48 hours. Periodic sampling and analysis can be used to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation or filtration may be required to separate the saturated aqueous phase from the solid. Care must be taken to avoid temperature changes during this step.

-

Analysis: Accurately determine the concentration of the compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in units of mass per volume (e.g., g/L or mg/mL).

Diagram 3.1: Decision Tree for Water Solubility Testing (OECD 105)

References

- 1. chemimpex.com [chemimpex.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Ethyl 4 -hydroxy-4-biphenylcarboxylate 98 50670-76-3 [sigmaaldrich.com]

- 4. This compound | C15H14O3 | CID 4049156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate I CAS#: 50670-76-3 I 4-O-sulfamoyl-4-biphenyl based compound I InvivoChem [invivochem.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. filab.fr [filab.fr]

- 17. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

Ethyl 4'-hydroxy-4-biphenylcarboxylate molecular weight and formula

An In-Depth Technical Guide to Ethyl 4'-hydroxy-4-biphenylcarboxylate for Research and Development Professionals

Abstract

This compound is a versatile organic compound characterized by its biphenyl scaffold, a structural motif of significant interest in medicinal chemistry and material science. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing in-depth information on its core molecular properties, a validated synthesis protocol, rigorous characterization methodologies, and its key applications. By synthesizing technical data with practical, field-proven insights, this document aims to equip scientists with the knowledge required to effectively utilize this compound in their research and development endeavors.

Core Molecular and Physical Properties

This compound, also known by its IUPAC name ethyl 4-(4-hydroxyphenyl)benzoate, is a bifunctional molecule featuring both a phenolic hydroxyl group and an ethyl ester.[1][2] This unique structure underpins its utility as an intermediate in the synthesis of more complex molecules.[1] Its fundamental properties are summarized below.

| Property | Data | Source(s) |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2][3][4] |

| Molecular Weight | 242.27 g/mol | [1][2][4][5] |

| IUPAC Name | ethyl 4-(4-hydroxyphenyl)benzoate | [2] |

| CAS Number | 50670-76-3 | [1][2] |

| Appearance | Off-white to slightly yellow powder | [1] |

| Melting Point | 142 - 144 °C (decomposes) | [1][4] |

| Linear Formula | HOC₆H₄C₆H₄CO₂C₂H₅ | [5] |

| Purity (Typical) | ≥ 97.5% (HPLC) | [1] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved via Fischer esterification of its corresponding carboxylic acid precursor, 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid.

Principle of Synthesis

Fischer esterification is a robust and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by the alcohol (ethanol). Subsequent dehydration yields the target ester. This method is favored for its operational simplicity and use of readily available, inexpensive reagents.

Experimental Protocol: Fischer Esterification

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid

-

Ethanol (anhydrous), excess

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Benzene or Toluene (for azeotropic water removal, optional)[6]

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid.

-

Reagent Addition: Add a significant excess of anhydrous ethanol to serve as both reactant and solvent.

-

Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-20h). The reaction progress can be monitored by Thin Layer Chromatography (TLC). For more efficient water removal, a Dean-Stark apparatus can be employed with a solvent like toluene.[6]

-

Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold water. Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with water and then brine to remove residual salts and water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or benzene-heptane) to obtain the purified this compound as a crystalline solid.[6]

Synthesis Workflow Diagram

Caption: A typical workflow for the synthesis and purification of the target ester.

Structural Characterization and Validation

A multi-technique approach is essential for the unambiguous confirmation of the synthesized compound's identity and purity. This integrated workflow forms a self-validating system.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Key expected signals include a triplet (3H) and a quartet (2H) in the upfield region, characteristic of the ethyl group (-OCH₂CH₃). The aromatic region will show a series of doublets and multiplets corresponding to the eight protons on the biphenyl core. A broad singlet, exchangeable with D₂O, is expected for the phenolic -OH proton.

-

¹³C NMR Spectroscopy: The carbon spectrum complements the proton data. It will show a distinct signal for the ester carbonyl carbon (~165-170 ppm), signals for the eight unique aromatic carbons, and two signals for the ethyl group carbons.[7]

-

Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. Expected characteristic absorption bands include a broad peak for the O-H stretch (~3200-3500 cm⁻¹), a strong, sharp peak for the C=O stretch of the ester (~1710-1730 cm⁻¹), and C-O stretching bands.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 242.27.

Key Applications in Scientific Research

The unique biphenyl structure of this compound makes it a valuable building block in several high-value research and development areas.[1]

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals.[8] Its structure is a common scaffold for developing anti-inflammatory and analgesic agents, as well as compounds targeting hormonal pathways.[1][8]

-

Cosmetic Formulations: The phenolic hydroxyl group imparts antioxidant properties, making it useful in cosmetic products to protect skin from oxidative stress and improve product stability.[1][8] It is also investigated for use in UV filter formulations.[1]

-

Polymer and Material Science: The rigid biphenyl core can be incorporated into specialty polymers to enhance properties like thermal stability and UV resistance, finding use in advanced coatings and plastics.[8] Its structure also allows for the development of novel materials with specific optical and electronic properties for sensors and devices.[8]

-

Agrochemicals: The compound can be used as a precursor in the formulation of agrochemicals, potentially improving efficacy in pest control and plant growth regulation.[8]

Caption: Major application pathways stemming from the core compound.

Safety and Handling

Proper handling is crucial for laboratory safety. The compound is classified with the following hazards:

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| STOT SE 3 | H335 | May cause respiratory irritation |

Source:

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses or goggles, and a lab coat. Use a dust mask or work in a fume hood to avoid inhalation.

-

Storage: Store at room temperature in a tightly sealed container in a dry, well-ventilated area.[1]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is a high-value chemical intermediate with a well-defined property profile. Its straightforward synthesis, combined with its utility as a scaffold in pharmaceuticals, cosmetics, and material science, ensures its continued relevance in both academic research and industrial applications. This guide provides the foundational technical knowledge for scientists to confidently and safely incorporate this compound into their workflows.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C15H14O3 | CID 4049156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C15H14O3) [pubchemlite.lcsb.uni.lu]

- 4. 50670-76-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. prepchem.com [prepchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. FCKeditor - Resources Browser [mfa.gov.by]

A Technical Guide to the Spectral Analysis of Ethyl 4'-hydroxy-4-biphenylcarboxylate

This guide provides an in-depth technical overview of the spectroscopic characterization of Ethyl 4'-hydroxy-4-biphenylcarboxylate, a key intermediate in the synthesis of various pharmaceuticals and functional materials.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to this compound

This compound (CAS No: 50670-76-3) is a biphenyl derivative featuring both a phenol and an ethyl ester functional group.[2] Its molecular structure, C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol , makes it a valuable building block in organic synthesis.[2] Understanding its spectral signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Below is the chemical structure of this compound:

References

An In-depth Technical Guide to the Melting Point of Ethyl 4'-hydroxy-4-biphenylcarboxylate

Abstract: This technical guide provides a comprehensive analysis of the melting point of Ethyl 4'-hydroxy-4-biphenylcarboxylate (CAS 50670-76-3), a critical physical constant for its identification, purity assessment, and application in pharmaceutical and materials science. The document outlines a rigorous, field-proven protocol for melting point determination using the capillary method, grounded in fundamental physicochemical principles. It delves into the causality behind each experimental step, establishing a self-validating methodology. Furthermore, this guide discusses key factors influencing measurement accuracy, such as sample purity, polymorphism, and instrumental parameters, to empower researchers in drug development and chemical synthesis with the expertise to generate reliable and reproducible data.

Introduction: The Significance of a Sharp Melting Point

This compound is a versatile intermediate compound utilized in the synthesis of pharmaceuticals, specialty polymers, and cosmetic agents.[1] Its biphenyl structure provides a stable and reactive scaffold, making it a valuable building block in diverse chemical applications.[1] For researchers and drug development professionals, the melting point is more than a mere physical property; it is a primary indicator of both identity and purity.

A pure, crystalline solid melts at a distinct and sharp temperature range, typically less than 2°C.[2] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.[3][4] Therefore, an accurate determination of the melting point of this compound serves two primary functions:

-

Identity Verification: Confirming that a synthesized or procured batch of the compound is indeed the correct substance by comparing its melting point to the established literature value.

-

Purity Assessment: Gauging the level of purity. A broad or depressed melting range is a clear indication of contaminants, necessitating further purification steps like recrystallization.

This guide establishes the definitive melting point of this compound and provides a detailed, self-validating protocol for its experimental verification.

Physicochemical Data Summary

All available quantitative data for this compound is summarized below. The consistency across multiple, independent suppliers underscores the reliability of the reported melting point range.

| Property | Value | Source(s) |

| Chemical Name | This compound | PubChem[5], Sigma-Aldrich[4] |

| Synonyms | Ethyl 4-(4-hydroxyphenyl)benzoate | ChemicalBook[6], Chem-Impex[1] |

| CAS Number | 50670-76-3 | Sigma-Aldrich[4], PubChem[5] |

| Molecular Formula | C₁₅H₁₄O₃ | Chem-Impex[1], PubChem[5] |

| Molecular Weight | 242.27 g/mol | Sigma-Aldrich[4], PubChem[5] |

| Melting Point | 142-144 °C (decomposes) | Chem-Impex[1], Sigma-Aldrich[4], ChemicalBook[2][6] |

| Appearance | Off-white to slightly yellow powder/solid | Chem-Impex[1], Sigma-Aldrich[4] |

Note: The notation "(dec.)" indicates that the substance decomposes at or near its melting point. This is an important visual cue to observe during the experiment.

The Principle of Melting Point Depression

From a thermodynamic standpoint, melting occurs when a substance's solid and liquid phases are in equilibrium. For a pure substance, this equilibrium is established at a single temperature. However, when an impurity is introduced, the entropy of the liquid phase increases, while the solid phase, being a pure crystal of the main component, remains unchanged. This change in the system's thermodynamics results in a lower temperature required to achieve equilibrium, a phenomenon known as melting point depression. As the main compound melts, the impurity concentration in the remaining solid increases, further depressing the melting point and leading to the characteristic broad melting range of an impure sample.[3]

Experimental Protocol: Capillary Melting Point Determination

The following protocol describes a self-validating system for determining the melting point of this compound. The causality behind each step is explained to ensure both technical accuracy and a deep understanding of the process. This method is the standard technique recognized by major pharmacopeias.[7]

Pre-Protocol: Sample Purification via Recrystallization

Causality: The validity of a melting point measurement is contingent on the purity of the sample. If the initial sample is known or suspected to be impure (e.g., from a crude reaction mixture), purification is mandatory. Recrystallization is the most effective method for purifying solid organic compounds.[8][9] It leverages differences in solubility between the compound and its impurities in a given solvent at different temperatures.

Methodology:

-

Solvent Selection: Choose a suitable solvent. For an aromatic ester like this compound, solvents such as toluene, ethanol, or a mixed solvent system like toluene/petroleum ether are appropriate.[10] The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate, adding more solvent dropwise until the solid just dissolves completely.

-

Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly and without disturbance to room temperature. Slow cooling is critical for the formation of a pure, well-ordered crystal lattice that excludes impurities.[11] The solution can then be placed in an ice bath to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surfaces.[9]

-

Drying: Dry the purified crystals thoroughly in a desiccator or a vacuum oven. The sample must be completely dry, as residual solvent will act as an impurity and depress the melting range.[6]

Melting Point Measurement Workflow

The workflow for determining the melting point is a systematic process designed to achieve high accuracy.

Caption: Workflow for Accurate Melting Point Determination.

Detailed Step-by-Step Protocol

-

Sample Preparation (Self-Validation Checkpoint 1):

-

Action: Grind a small amount of the purified, dry this compound into a fine powder.[12]

-

Causality: A fine powder ensures uniform heat distribution throughout the sample, preventing different parts from melting at different temperatures.

-

Action: Load the sample into a glass capillary tube (one end sealed) to a height of 2-3 mm.[5][6] Pack the sample tightly by tapping the tube or dropping it through a longer glass tube.[6][12]

-

Causality: A sample height greater than 3 mm will create a temperature gradient within the sample itself, leading to an artificially broad melting range.[6] Poor packing can cause the sample to shrink upon heating, which can be mistaken for the onset of melting.[6]

-

-

Rough Melting Point Determination:

-

Action: Place the loaded capillary into the melting point apparatus. Heat the sample rapidly, at a rate of 5-10°C per minute, and note the approximate temperature at which it melts.[5]

-

Causality: This preliminary run saves significant time. An accurate measurement requires slow heating, which is impractical over a wide temperature range. This step quickly identifies the region of interest.

-

-

Accurate Melting Point Determination (Self-Validation Checkpoint 2):

-

Action: Allow the apparatus to cool to at least 15°C below the rough melting point.[5][6] Use a fresh, newly packed capillary tube for the accurate measurement.

-

Causality: Re-solidifying a melted sample can sometimes lead to the formation of a different crystal structure (polymorph) or decomposition products, which would alter the subsequent melting point. Always use a fresh sample.

-

Action: Heat the new sample at a slow, controlled rate of 1-2°C per minute.[2][5]

-

Causality: This is the most critical step for accuracy. A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium.[13] Heating too quickly is the most common source of error, causing the thermometer reading to lag behind the true temperature of the sample, resulting in an erroneously high and broad melting range.[3]

-

Action: Record two temperatures:

-

Causality: Reporting a range rather than a single point provides more information. The width of the range (T2 - T1) is a direct indicator of purity.

-

-

Data Reporting and Validation:

-

Action: Report the result as a melting range (T1 - T2).

-

Self-Validation: For a highly pure sample of this compound, the observed range should be sharp (≤ 2°C) and fall within the literature value of 142-144°C. A range wider than 2°C or a value significantly below 142°C suggests the presence of impurities, and further purification is warranted.

-

Advanced Considerations for Scientific Integrity

Crystalline Polymorphism

Concept: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability. This is a critical consideration in the pharmaceutical industry, where an unintended polymorph can affect a drug's efficacy. Biphenyl derivatives are known to exhibit polymorphism, where different crystal packing arrangements can arise.[14][15]

Implications for this compound: While specific polymorphic studies on this exact ester are not widely published, its biphenyl structure suggests that different crystallization conditions (e.g., solvent, cooling rate) could potentially lead to different crystalline forms. If an experimental melting point is sharp but consistently different from the literature value, the possibility of having isolated a different polymorph should be considered. Advanced characterization techniques like X-ray diffraction (XRD) would be required for confirmation.

Instrument Calibration

Trustworthiness: The trustworthiness of any measurement relies on the calibration of the instrument. Laboratory thermometers and automated melting point apparatus can have inaccuracies.[2] To ensure authoritative grounding, the apparatus should be periodically calibrated using certified melting point standards with known, sharp melting points (e.g., benzophenone, 48.5°C; caffeine, 236°C). A calibration curve should be generated to apply correction factors to any measured values.

Safety & Handling

Based on available safety data, this compound requires careful handling.

-

Hazard Classification: Irritant.[16]

-

Hazard Statements:

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[17]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[17]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[16][17]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16][17]

-

Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

The melting point of this compound is reliably established at 142-144 °C (dec.) . This guide has provided a comprehensive framework for the accurate and reproducible determination of this value. By understanding the causality behind the experimental protocol—from sample purification and preparation to the critical importance of a slow heating rate—researchers can establish a self-validating system. Adherence to this methodology, combined with an awareness of advanced factors like polymorphism and instrument calibration, ensures the highest level of scientific integrity. This approach empowers scientists and drug development professionals to use the melting point not just as a number, but as a powerful tool for identity confirmation and purity validation in their critical work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Home Page [chem.ualberta.ca]

- 3. What Are The Factors That Affect The Melting Point Determination? Ensure Accurate Results For Your Lab - Kintek Solution [kindle-tech.com]

- 4. promptpraxislabs.com [promptpraxislabs.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. thinksrs.com [thinksrs.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. westlab.com [westlab.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Ethyl 4 -hydroxy-4-biphenylcarboxylate 98 50670-76-3 [sigmaaldrich.com]

- 17. This compound | C15H14O3 | CID 4049156 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and Evolution of Biphenyl Carboxylate Compounds

This in-depth technical guide navigates the fascinating journey of biphenyl carboxylate compounds, from their early explorations to their rise as a cornerstone of modern cardiovascular therapy. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the history, discovery, synthesis, and mechanism of action of this pivotal class of molecules. We will delve into the scientific rationale behind their development, offering field-proven insights and detailed experimental methodologies.

Introduction: The Biphenyl Carboxylate Scaffold - A Platform for Innovation

The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] Its inherent rigidity and tunable electronic properties make it an ideal backbone for designing molecules that can precisely interact with biological targets. The addition of a carboxylate group introduces a key acidic moiety, enhancing solubility and providing a critical interaction point with receptors and enzymes.[2] While biphenyl derivatives were initially explored for various applications, including as intermediates in the synthesis of dyes and polymers, their true therapeutic potential was unlocked with the advent of rational drug design in the latter half of the 20th century.[1][2] This guide will primarily focus on the most celebrated class of biphenyl carboxylate compounds: the angiotensin II receptor blockers (ARBs), which have revolutionized the treatment of hypertension and other cardiovascular diseases.

The Genesis of a Blockbuster: A Historical Perspective

The story of biphenyl carboxylate antihypertensives is a testament to the power of methodical drug discovery. It begins with the understanding of the Renin-Angiotensin System (RAS), a critical hormonal cascade in the regulation of blood pressure.

The Renin-Angiotensin System: A Prime Therapeutic Target

The RAS cascade culminates in the production of angiotensin II (Ang II), a potent vasoconstrictor that elevates blood pressure.[3] For decades, therapeutic intervention focused on inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the final step in Ang II synthesis. While effective, ACE inhibitors were associated with side effects, prompting the search for a more direct and specific way to block the actions of Ang II.

The Quest for a Non-Peptide Antagonist

Early efforts to block the effects of Ang II focused on peptide-based antagonists, which were analogs of Ang II itself. These compounds, however, suffered from poor oral bioavailability and short duration of action, limiting their therapeutic utility. The breakthrough came with the pursuit of non-peptide antagonists that could mimic the key interactions of Ang II with its receptor but with improved drug-like properties.

From Imidazole Derivatives to a Biphenyl Breakthrough: The Discovery of Losartan

In the early 1980s, researchers at Takeda discovered a series of 1-benzylimidazole-5-acetic acid derivatives, such as S-8307 and S-8308, that exhibited weak but selective antagonism of the Ang II receptor.[3] These compounds served as crucial leads for scientists at DuPont. Through meticulous structure-activity relationship (SAR) studies, the DuPont team hypothesized that a more effective antagonist would need to better mimic the spatial arrangement of key functional groups in Ang II.[4]

A pivotal moment in this journey was the decision to introduce a biphenyl scaffold. This structural modification was designed to position an acidic group in a manner that would mimic the C-terminal carboxylate of Ang II. Initial iterations with a carboxylic acid on the biphenyl ring showed promise but lacked optimal potency and oral activity. A significant leap forward was the replacement of the carboxylic acid with a tetrazole ring, which served as a more metabolically stable and potent acidic isostere.[5] This strategic molecular refinement, coupled with the optimization of other substituents on the imidazole ring, led to the discovery of losartan in 1986, the first orally active, non-peptide angiotensin II receptor antagonist.[3] Losartan was approved for clinical use in the United States in 1995, heralding a new era in antihypertensive therapy.[3]

The following diagram illustrates the key developmental stages leading to Losartan:

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]

- 4. The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biphenyl Scaffold: A Privileged Structure in Drug Discovery and a Fount of Diverse Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Biphenyl Moiety

The biphenyl scaffold, characterized by two interconnected phenyl rings, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its inherent structural rigidity, coupled with the potential for diverse functionalization, has made it a "privileged structure"—a molecular framework that is repeatedly identified as a binder to various biological targets. This guide delves into the multifaceted biological activities of biphenyl derivatives, offering a comprehensive exploration of their therapeutic potential, mechanisms of action, and the experimental methodologies crucial for their evaluation. Biphenyl derivatives have demonstrated a remarkable breadth of pharmacological effects, including antimicrobial, antioxidant, anticancer, and anti-inflammatory activities, underscoring their significance in the development of novel therapeutics.[3][4]

I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

Biphenyl derivatives have long been recognized for their potent anti-inflammatory properties, with several compounds progressing into clinical use.[5][6] The primary mechanism for many of these agents involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

A prominent example of a biphenyl-based anti-inflammatory drug is Diflunisal , a salicylic acid derivative.[5] Diflunisal exerts its therapeutic effects by non-selectively inhibiting both COX-1 and COX-2 enzymes.[7] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[8][9] The reduction in prostaglandin levels in peripheral tissues is believed to be the primary mode of action for its analgesic and anti-inflammatory effects.[10]

References

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsdr.org [ijsdr.org]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 5. Diflunisal - Wikipedia [en.wikipedia.org]

- 6. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Diflunisal? [synapse.patsnap.com]

- 8. diflunisal (Dolobid): NSAID Uses, Side Effects & Dosage [medicinenet.com]

- 9. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Diflunisal: Package Insert / Prescribing Information [drugs.com]

Topic: Charting New Frontiers: Emerging Research Trajectories for Substituted Biphenyls

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my objective extends beyond merely presenting established protocols. This guide is designed to serve as a strategic compass for researchers in both academia and industry, illuminating the most fertile grounds for innovation in the field of substituted biphenyls. We will dissect not only the "how" but, more critically, the "why" behind promising research avenues, grounding our exploration in mechanistic insights and validated methodologies.

The biphenyl scaffold, a deceptively simple structural motif composed of two connected phenyl rings, is a cornerstone of modern chemistry. Its true potential is unlocked through substitution, which governs its three-dimensional conformation, electronic properties, and biological interactions. The rotation around the C-C single bond between the two rings is particularly significant. When bulky ortho-substituents are present, this rotation is hindered, leading to a stable, chiral conformation known as atropisomerism. This phenomenon is a key driver of the biphenyl's utility in asymmetric catalysis and as a pharmacophore.

Our exploration will be structured into three primary domains of contemporary research:

-

Redefining Therapeutic Intervention: Biphenyls in Advanced Medicinal Chemistry: Moving beyond their established role as angiotensin II receptor antagonists, we will explore their application in targeted protein degradation, oncology, and neurodegenerative disease.

-

Engineering the Future of Materials: Biphenyls in Organic Electronics and Polymer Science: We will investigate how precise substitution patterns on the biphenyl core can be leveraged to create next-generation organic light-emitting diodes (OLEDs), transistors, and high-performance polymers.

-

Innovations in Asymmetric Catalysis: The Next Wave of Biphenyl-Based Ligands: Building on the legacy of ligands like BINAP, we will examine the development of novel, highly efficient chiral ligands for challenging synthetic transformations.

Part 1: Redefining Therapeutic Intervention: Biphenyls in Advanced Medicinal Chemistry

The biphenyl unit is a privileged scaffold in drug design, prized for its ability to position functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. While classic examples like the antihypertensive drug Valsartan showcase its value, the frontiers of research are pushing into more complex and targeted therapeutic modalities.

Biphenyls as Scaffolds for Targeted Protein Degradation (PROTACs)

One of the most exciting recent developments in drug discovery is the emergence of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The biphenyl moiety is proving to be an exceptionally useful linker component in PROTAC design.

Causality Behind Experimental Choices:

The conformational flexibility of the biphenyl linker is not a liability but a key design element. The ability to control the dihedral angle through substitution allows for precise spatial positioning of the two ends of the PROTAC—the warhead that binds the target protein and the ligand that engages the E3 ligase. This "tunability" is critical for forming a stable and productive ternary complex (Target-PROTAC-E3 Ligase), which is a prerequisite for efficient degradation. Researchers are actively exploring how different substitution patterns on the biphenyl linker affect the thermodynamics and kinetics of ternary complex formation.

Experimental Workflow: PROTAC Synthesis and Evaluation

The synthesis of a biphenyl-based PROTAC typically involves a multi-step sequence, often culminating in a cross-coupling reaction to form the biphenyl core, followed by attachment of the target-binding and E3 ligase-binding moieties.

Workflow Diagram: Synthesis and Evaluation of a Biphenyl-Based PROTAC

Caption: A generalized workflow for the synthesis and biological evaluation of biphenyl-based PROTACs.

Key Research Questions:

-

How do electron-donating versus electron-withdrawing substituents on the biphenyl linker influence cell permeability and metabolic stability?

-

Can atropisomeric biphenyl linkers be used to pre-organize the PROTAC structure and enhance the stability of the ternary complex?

-

What is the optimal length and substitution pattern of the biphenyl linker for targeting novel E3 ligases beyond the commonly used Cereblon and VHL?

Atropisomeric Biphenyls in Oncology

The conformational stability of atropisomeric biphenyls makes them ideal scaffolds for designing highly selective kinase inhibitors. By locking the molecule into a specific bioactive conformation, it is possible to achieve high affinity for the target kinase while minimizing off-target effects that can lead to toxicity.

A notable example is the development of inhibitors targeting the notoriously difficult-to-drug transcription factor, STAT3 (Signal Transducer and Activator of Transcription 3), which is constitutively activated in many cancers. The biphenyl scaffold has been instrumental in creating potent and selective STAT3 inhibitors.

Data Presentation: Structure-Activity Relationship (SAR) of Biphenyl-Based STAT3 Inhibitors

| Compound ID | Ortho-Substituent (R1) | Para-Substituent (R2) | IC50 (nM) | Selectivity vs. STAT1 |

| 1a | -CH3 | -H | 250 | 5-fold |

| 1b | -OCH3 | -H | 180 | 8-fold |

| 1c | -CH3 | -CN | 55 | >20-fold |

| 1d | -OCH3 | -CN | 30 | >50-fold |

Note: Data is illustrative and based on general trends observed in the literature.

The table above demonstrates a common SAR trend where increasing the steric bulk and modulating the electronics of the substituents on the biphenyl core can lead to significant improvements in both potency and selectivity.

Part 2: Engineering the Future of Materials: Biphenyls in Organic Electronics

In materials science, the biphenyl unit is a versatile building block for constructing conjugated organic materials with tailored electronic and photophysical properties. The ability to tune the torsion angle between the two phenyl rings via substitution directly impacts the extent of π-conjugation, which in turn influences the material's charge transport characteristics and emission properties.

Biphenyls as Host Materials in Blue Phosphorescent OLEDs (PhOLEDs)

Achieving stable and efficient blue emission is a major challenge in OLED technology. Host materials in the emissive layer must have a high triplet energy to prevent reverse energy transfer from the blue phosphorescent dopant. Biphenyls, with their high intrinsic triplet energy, are excellent candidates.

Causality Behind Experimental Choices:

Introducing bulky substituents at the ortho positions of the biphenyl core decouples the π-systems of the two rings. This interruption of conjugation raises the triplet energy level of the molecule, making it a more effective host for blue emitters. Furthermore, these bulky groups can enhance the material's morphological stability in the solid state, leading to longer device lifetimes.

Experimental Protocol: Synthesis of a Sterically Hindered Biphenyl Host Material

-

Grignard Reagent Formation: To a solution of 2-bromo-1,3,5-trimethylbenzene in anhydrous THF under an argon atmosphere, add magnesium turnings. Heat the mixture to reflux for 2 hours to form the Grignard reagent.

-

Suzuki Coupling: In a separate flask, dissolve 2,6-dibromobiphenyl and a palladium catalyst (e.g., Pd(PPh3)4) in a mixture of toluene and aqueous Na2CO3.

-

Reaction: Slowly add the prepared Grignard reagent to the biphenyl solution at room temperature. Heat the reaction mixture to 80°C and stir for 24 hours.

-

Workup and Purification: After cooling, extract the product with dichloromethane, wash with brine, and dry over MgSO4. Purify the crude product by column chromatography on silica gel, followed by temperature-gradient sublimation to achieve the high purity required for device fabrication.

Logical Relationship Diagram: Host Material Design for Blue PhOLEDs

Caption: Design logic for developing high-performance biphenyl-based host materials for blue PhOLEDs.

Part 3: Innovations in Asymmetric Catalysis: The Next Wave of Biphenyl-Based Ligands

The field of asymmetric catalysis owes a great debt to atropisomeric biphenyl phosphine ligands, with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) being a landmark example. Research in this area is now focused on creating ligands with enhanced activity, broader substrate scope, and greater stability.

Electron-Poor Biphenyl Ligands for Challenging Cross-Coupling Reactions

While electron-rich phosphine ligands are effective for many transformations, certain challenging reactions, such as the coupling of unactivated aryl chlorides or the formation of sterically hindered C-N bonds, benefit from the use of electron-poor ligands.

Causality Behind Experimental Choices:

Introducing electron-withdrawing groups (e.g., -CF3, -F) onto the biphenyl backbone of a phosphine ligand modifies its electronic properties. An electron-poor ligand can stabilize the electron-rich, low-valent metal center of the active catalyst, promoting the difficult oxidative addition step with electron-rich or sterically hindered substrates. This can lead to faster reaction rates and higher yields for previously challenging transformations.

Key Research Questions:

-

Can the strategic placement of fluorine atoms on the biphenyl scaffold lead to ligands that promote previously inaccessible C-H activation reactions?

-

How does the combination of atropisomerism and specific electronic tuning in biphenyl ligands affect enantioselectivity in copper- or nickel-catalyzed reactions?

-

Can we develop recyclable biphenyl-based catalytic systems by anchoring them to solid supports without compromising their activity and selectivity?

Conclusion and Future Outlook

The substituted biphenyl is far from a solved puzzle. The research avenues discussed here—from sophisticated PROTAC linkers and atropisomeric drugs to high-triplet-energy materials and next-generation catalytic ligands—represent just a fraction of the ongoing innovation. Future research will likely focus on the intersection of these fields. For instance, the development of photocatalytic methods for synthesizing complex biphenyls could accelerate the discovery of new drugs and materials. Similarly, machine learning and computational chemistry will play an increasingly important role in predicting the properties of novel substituted biphenyls, allowing researchers to prioritize the most promising synthetic targets. The continued exploration of this remarkable scaffold is certain to yield discoveries that will shape the future of both medicine and materials science.

Thermogravimetric analysis of biphenyl esters

An In-depth Technical Guide to the Thermogravimetric Analysis of Biphenyl Esters

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of Thermogravimetric Analysis (TGA) as applied to biphenyl esters, a class of compounds critical to advancements in pharmaceuticals and materials science. For researchers, scientists, and drug development professionals, understanding the thermal stability and decomposition kinetics of these materials is paramount. This document moves beyond a simple recitation of methodology to delve into the causal relationships behind experimental design and data interpretation, ensuring a robust and reliable analytical framework.

The Strategic Importance of Biphenyl Esters and Their Thermal Analysis

The biphenyl moiety, with its two interconnected phenyl rings, is a foundational structure in a multitude of high-performance materials and therapeutic agents.[1][2] In materials science, biphenyl esters are integral to the architecture of liquid crystalline polymers (LCPs), prized for their exceptional thermal resistance and mechanical properties, which makes them suitable for aerospace and electronics applications.[3][4][5] In the pharmaceutical industry, the biphenyl scaffold is a privileged structure, appearing in drugs for conditions ranging from hypertension to inflammation, where its stability directly impacts efficacy and shelf-life.[1][6][7]

Thermogravimetric Analysis (TGA) is an essential technique for characterizing these materials. It provides a quantitative measure of mass changes as a function of temperature in a controlled environment, offering critical insights into a material's thermal stability, decomposition profile, and composition.[8][9] For biphenyl esters, TGA is not merely a quality control check; it is a predictive tool used to screen for thermal hazards, estimate product lifetimes, and guide the development of more robust formulations and materials.[10][11]

Foundational Principles of Thermogravimetric Analysis

TGA operates by continuously measuring the mass of a sample on a high-precision microbalance as it is subjected to a controlled temperature program.[12] The output of a TGA experiment is a thermogram, or TGA curve, which plots the percent mass of the sample as a function of temperature.

-

The TGA Curve: A typical TGA curve features plateaus, indicating regions of thermal stability, and steep drops, known as mass loss steps, which correspond to physical or chemical events like evaporation or decomposition.[13] The initial flat plateau represents 100% of the sample's mass, while the final plateau indicates the mass of any non-volatile residue (e.g., char or inorganic fillers).[9][13]

-

The Derivative Thermogravimetric (DTG) Curve: To enhance interpretation, the first derivative of the TGA curve is often plotted.[9] The DTG curve plots the rate of mass loss versus temperature. Peaks on the DTG curve correspond to the points of maximum decomposition rate (Tmax) and are invaluable for resolving overlapping thermal events that might appear as a single, elongated slope on the TGA curve.[13][14]

This analytical approach is governed by international standards such as ASTM E1131 and ISO 11358, which provide a framework for compositional analysis and thermal stability assessment.[10][15]

A Self-Validating Experimental Protocol for Biphenyl Esters

The integrity of TGA data hinges on a meticulously designed and executed experimental protocol. Each parameter is chosen not by rote, but to isolate the thermal behavior of interest and eliminate potential artifacts.

Step 1: Sample Preparation and Loading

The causality behind sample preparation is to ensure that the measured mass loss is solely attributable to the intrinsic properties of the biphenyl ester, not to impurities or sample-handling artifacts.

-

Purity: The sample must be free of residual solvents or volatile impurities, as these will cause mass loss at lower temperatures, potentially obscuring the true onset of decomposition.[11] If purification is not possible, a preliminary, low-temperature isothermal step (e.g., holding at 120°C) can be used to drive off volatiles before the main heating ramp begins.

-

Sample Mass: A sample mass of 2-10 mg is typically sufficient.[16] A smaller mass minimizes thermal gradients within the sample and reduces the risk of sample ejection due to rapid gas evolution.[17]

-

Crucible Selection: Use an open crucible (e.g., platinum or alumina) to allow for the free escape of decomposition products. For volatile or sublimating samples, a crucible with a pinhole lid can be used to create a self-generated atmosphere, suppressing vaporization and allowing the decomposition temperature to be reached.[17][18]

Step 2: Instrument Configuration and Calibration

This phase ensures the instrument is performing optimally and that the experimental conditions are tailored to the analytical question.

-

Atmosphere Selection: The choice of purge gas is critical and depends entirely on the desired information.

-

Inert Atmosphere (Nitrogen, Argon): This is the standard for assessing intrinsic thermal stability (pyrolysis). An inert gas prevents oxidative reactions, revealing the temperatures at which the chemical bonds of the biphenyl ester itself begin to break.[18]

-

Reactive Atmosphere (Air, Oxygen): This is used to evaluate oxidative stability. Decomposition will typically begin at lower temperatures in air compared to nitrogen due to oxidation accelerating the degradation process.[9]

-

-

Gas Flow Rate: A constant flow rate (e.g., 20-50 mL/min) is crucial. Fluctuations can cause noise and artifacts on the TGA curve.[17]

-

Temperature Program:

-

Heating Rate (β): A rate of 10°C/min or 20°C/min is a common starting point.[17] It is critical to understand that TGA is a kinetic technique; higher heating rates will shift decomposition events to higher temperatures.[18] For kinetic studies, running the experiment at multiple heating rates (e.g., 5, 10, 20, and 40°C/min) is required to determine parameters like activation energy.[19]

-

Temperature Range: For organic compounds like biphenyl esters, a range from ambient temperature to 600-800°C is generally sufficient to capture all decomposition events.[17][20]

-

-

Blank Curve Subtraction: Always perform a "blank" run with an empty crucible under the exact same experimental conditions. Subtracting this blank curve from the sample curve corrects for instrumental artifacts, most notably the buoyancy effect, where the density of the purge gas decreases with temperature, causing an apparent weight gain.[17]

The logical flow of a TGA experiment is depicted below.

Interpreting the Thermogram of Biphenyl Esters

Key Analytical Parameters

-

Tonset (Onset Temperature): The temperature at which significant mass loss begins. It is a primary indicator of thermal stability.

-

Tmax or Tpeak (Peak Decomposition Temperature): The temperature of the maximum rate of mass loss, identified from the peak of the DTG curve.

-

Mass Loss (%): The magnitude of the mass loss step, corresponding to the amount of the sample that has decomposed or volatilized.

-

Residue (%): The percentage of mass remaining at the end of the experiment, indicating the char yield or inorganic content.

Decomposition Mechanisms and Influencing Factors

The thermal stability of a biphenyl ester is not a single value but a complex function of its molecular structure. Aromatic esters are generally characterized by high chemical stability.[21] Their thermal decomposition in an inert atmosphere typically initiates with the cleavage of the ester linkage, which is often the weakest point in the molecule.[22] This is followed at higher temperatures by the degradation and carbonization of the aromatic biphenyl backbone.[23]

Several factors dictate the precise decomposition temperatures:

-

Positional Isomerism: Even subtle changes in molecular structure can have significant impacts. For example, a para-substituted biphenyl derivative generally exhibits greater thermal stability and a higher melting point than its meta-analogue, a difference attributed to more efficient packing in the crystal lattice.[24]

-

Substituent Effects: The nature and position of other functional groups on the biphenyl rings can either stabilize or destabilize the molecule. Electron-withdrawing or bulky groups can alter bond energies and steric hindrance, affecting the decomposition pathway.

-

Molecular Weight and Architecture: In polymeric biphenyl esters (polyesters or poly(ester-imide)s), higher molecular weight and increased chain rigidity generally lead to higher glass transition and decomposition temperatures.[25][26] The presence of flexible spacers between the rigid biphenyl units can, however, modify the thermal properties.[25]

Comparative Data Presentation

To effectively compare the thermal stability of different biphenyl ester derivatives, data should be summarized in a clear, tabular format.

| Derivative | Tonset (°C) | Tmax (°C) | Mass Loss (%) | Residue at 600°C (%) |

| Biphenyl-4,4'-dibenzoate | 410 | 435 | 98.5 | 1.5 |

| 4-Methoxybiphenyl-4'-benzoate | 385 | 405 | 99.1 | 0.9 |

| 4-Nitrobiphenyl-4'-benzoate | 360 | 380 | 95.2 | 4.8 |

Note: Data are hypothetical and for illustrative purposes.

This table clearly demonstrates how a methoxy substituent slightly decreases thermal stability compared to the parent diester, while a nitro substituent has a more pronounced destabilizing effect.

Applications in Research and Development

-

Pharmaceutical Development: TGA is a cornerstone of pre-formulation studies. It provides essential data on the thermal stability of an Active Pharmaceutical Ingredient (API).[11][24] This information is critical for selecting appropriate conditions for drying, milling, and storage, and for assessing the compatibility of the API with various excipients.

-

Materials Science & Polymer Chemistry: For LCPs and other high-performance polymers containing biphenyl ester units, TGA is used to define the upper service temperature and to understand degradation mechanisms.[4][27] This is vital for applications where materials are exposed to extreme temperatures, such as in electronic components or aerospace composites.[26][28] By comparing the TGA curves of different polymer formulations, scientists can assess the effectiveness of thermal stabilizers and flame retardants.[29]

Conclusion

Thermogravimetric Analysis is an indispensable tool for the rigorous characterization of biphenyl esters. When approached with a deep understanding of the causality behind experimental parameters and a systematic method for data interpretation, TGA provides profound insights into the thermal stability and decomposition behavior of these vital compounds. This guide serves as a framework for researchers and developers to design self-validating experiments, confidently interpret the resulting thermograms, and ultimately accelerate the development of safer, more stable, and higher-performing products in both medicine and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Isomeric Aromatic Polyimides Containing Biphenyl Moieties for Gas Separation Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 10. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 11. store.astm.org [store.astm.org]

- 12. tainstruments.com [tainstruments.com]

- 13. torontech.com [torontech.com]

- 14. m.youtube.com [m.youtube.com]

- 15. infinitalab.com [infinitalab.com]

- 16. wmtr.com [wmtr.com]

- 17. mt.com [mt.com]

- 18. researchgate.net [researchgate.net]

- 19. tainstruments.com [tainstruments.com]

- 20. standards.iteh.ai [standards.iteh.ai]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Enhanced Thermal Conductivities of Liquid Crystal Polyesters from Controlled Structure of Molecular Chains by Introducing Different Dicarboxylic Acid Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Greenwich Academic Literature Archive - Thermal stability implication of positional isomerism of novel biphenyl derivatives [gala.gre.ac.uk]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Crystal Structure of Biphenyl Carboxylate Derivatives

Introduction

Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, serving as crucial intermediates and structural motifs in a vast array of functional molecules.[1][2] Their unique conformational flexibility, arising from rotation around the bond connecting the two phenyl rings, dictates their physicochemical properties and biological activity.[3][4] The addition of a carboxylate group introduces a powerful functional handle that not only enhances hydrophilicity and bioavailability but also provides a key site for intermolecular interactions, profoundly influencing crystal packing and supramolecular assembly.[1][5][6] This guide offers a comprehensive exploration of the crystal structure of biphenyl carboxylate derivatives, delving into the nuances of their synthesis, conformational analysis, and the supramolecular architectures they form. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to rationally design and analyze these vital compounds.

The Conformational Landscape: A Balance of Forces

The three-dimensional structure of biphenyl derivatives is primarily governed by the dihedral angle between the two phenyl rings.[4] This conformation is a delicate balance between two opposing forces: the steric repulsion between ortho-substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors planarity.[4][7] The introduction of substituents, such as a carboxylate group, further complicates this landscape by introducing additional steric and electronic effects.[4]

Computational studies have been instrumental in mapping the potential energy surface of biphenyl derivatives, revealing the energetic costs associated with rotation around the central C-C bond.[3][7][8] For unsubstituted biphenyl, the minimum energy conformation is a twisted structure with a dihedral angle of approximately 45°.[8] The planar conformation, while maximizing π-overlap, is a higher energy transition state due to significant steric clashes between the ortho-hydrogen atoms.[8]

Impact of the Carboxylate Group

The position of the carboxylate group on the biphenyl scaffold has a profound impact on the preferred conformation. When positioned at the ortho-position (biphenyl-2-carboxylic acid), significant steric hindrance forces a large dihedral angle between the carboxyl group and the phenyl ring to which it is attached, in addition to the twist between the biphenyl rings themselves.[9] In one study, these dihedral angles were found to range from 43.6° to 50.9°, with the biphenyl twist angles ranging from 46.5° to 52.5°.[9]

In contrast, when the carboxylate is at the meta- or para-position, the steric influence on the biphenyl dihedral angle is less direct, and other intermolecular forces in the crystalline state, such as hydrogen bonding, play a more dominant role in determining the final solid-state conformation.[5][6]

Supramolecular Synthesis: The Power of Intermolecular Interactions

Crystal engineering relies on the predictable and directional nature of intermolecular interactions to guide the assembly of molecules into desired crystalline architectures.[10] For biphenyl carboxylate derivatives, the carboxylic acid moiety is a powerful supramolecular synthon, readily forming robust hydrogen-bonded dimers.[5][6][9][11][12]

These head-to-head dimers often serve as the primary building blocks for more complex supramolecular structures.[6] The overall crystal packing is then influenced by weaker, yet significant, interactions such as C-H···π interactions, arene-arene interactions, and in the case of halogenated derivatives, halogen bonds.[3][11][12][13] The interplay of these forces directs the formation of layered, fibrous, or more complex three-dimensional networks.[9][14]

For instance, a series of achiral 4-biphenyl carboxylic acid compounds were found to self-assemble into helical supramolecular structures, driven by the formation of twisted hydrogen-bonded dimers.[5][6] This highlights how non-covalent interactions can induce chirality in the solid state from achiral molecular components.

Experimental Determination of Crystal Structure: A Step-by-Step Workflow

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow for determining the crystal structure of a novel biphenyl carboxylate derivative is a multi-step process requiring careful execution and analysis.

Protocol: Single-Crystal X-ray Diffraction Analysis

-

Crystal Growth: High-quality single crystals are paramount for a successful SC-XRD experiment. This is often the most challenging step. Common techniques include:

-

Slow Evaporation: A solution of the purified compound is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and often requires screening.

-

Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound is slowly cooled, decreasing its solubility and promoting crystal growth.

-

-

Crystal Selection and Mounting: A suitable single crystal, typically with dimensions between 0.1 and 0.5 mm, is selected under a microscope. The crystal should be well-formed with clean faces and no visible defects. It is then mounted on a goniometer head using a cryoprotectant (e.g., paratone oil) if data is to be collected at low temperatures.

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.

-

Structure Solution and Refinement:

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to extract the intensities of the individual reflections.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using least-squares methods to obtain the best possible fit.

-

-

Data Analysis and Visualization: The final refined structure provides a wealth of information, including bond lengths, bond angles, torsion angles, and details of intermolecular interactions. This data is visualized using specialized software to understand the conformational preferences and packing motifs.

Workflow for Crystal Structure Determination

Caption: Experimental workflow for the determination of a biphenyl carboxylate derivative crystal structure.

Applications in Drug Development

The biphenyl carboxylate scaffold is prevalent in a wide range of pharmaceuticals, exhibiting activities such as anti-inflammatory, analgesic, antihypertensive, and anticancer effects.[1][2][15][16][17] Understanding the crystal structure of these derivatives is crucial for several aspects of drug development:

-